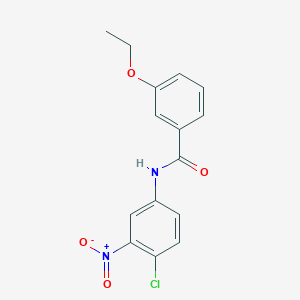![molecular formula C18H18N4O3 B5725874 N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)
N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as MMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMU belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The exact mechanism of action of MMU is not fully understood. However, it has been reported to target multiple signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways. MMU has also been reported to induce apoptosis in cancer cells by activating caspase-3 and -9. Furthermore, MMU has been shown to inhibit the activity of bacterial enzymes, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects
MMU has been reported to exhibit various biochemical and physiological effects. In cancer cells, MMU induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation and survival. MMU has also been reported to inhibit the migration and invasion of cancer cells. In bacterial cells, MMU inhibits DNA replication and transcription, leading to bacterial growth inhibition. Furthermore, MMU has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory activity.
实验室实验的优点和局限性
One of the advantages of using MMU in lab experiments is its potent anticancer and antimicrobial activity. MMU has been shown to exhibit activity against various cancer cell lines and bacterial strains, making it a potential therapeutic agent. Furthermore, MMU has been reported to exhibit anti-inflammatory activity, which could be useful in various inflammatory diseases. However, one of the limitations of using MMU in lab experiments is its low solubility in water, which could limit its bioavailability and efficacy.
未来方向
There are several future directions for MMU research. One of the potential applications of MMU is in the development of anticancer and antimicrobial agents. MMU derivatives with improved solubility and bioavailability could be developed to enhance their therapeutic efficacy. Furthermore, the mechanism of action of MMU could be further elucidated to understand its molecular targets and signaling pathways. MMU could also be studied for its potential applications in other diseases, such as inflammatory and autoimmune diseases. Overall, MMU has significant potential in scientific research and could lead to the development of novel therapeutic agents.
合成方法
The synthesis of MMU involves the reaction of 3-methoxyaniline with 4-methylbenzoyl chloride to form N-(3-methoxyphenyl)-4-methylbenzamide, which is then reacted with potassium cyanate to yield N-(3-methoxyphenyl)urea. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base to form MMU. The overall yield of MMU synthesis is reported to be around 60%.
科学研究应用
MMU has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MMU induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. MMU has also been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, MMU has been studied for its anti-inflammatory activity, where it inhibits the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-6-8-13(9-7-12)17-21-16(25-22-17)11-19-18(23)20-14-4-3-5-15(10-14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOJDJDTJRJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

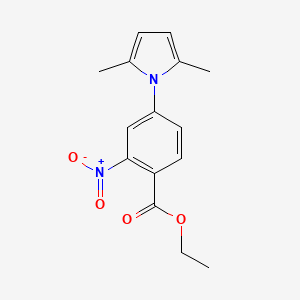

![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
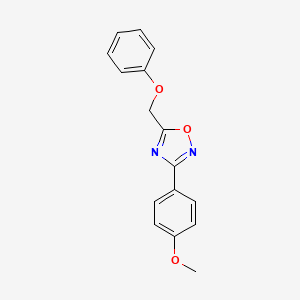
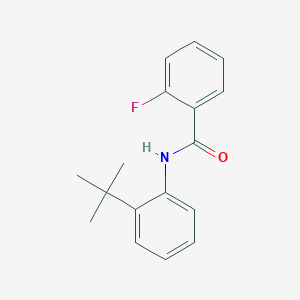
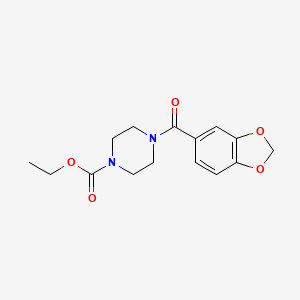
![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)
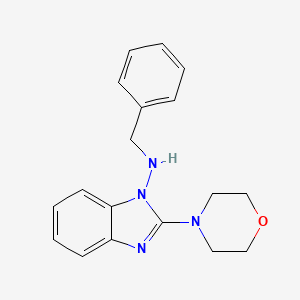

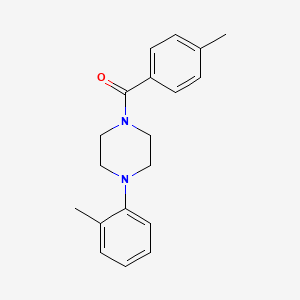

![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
